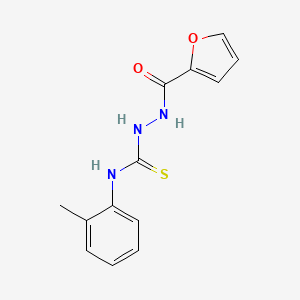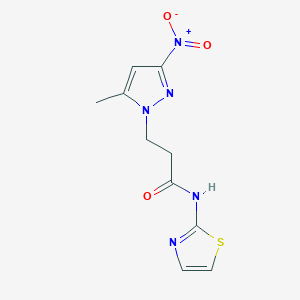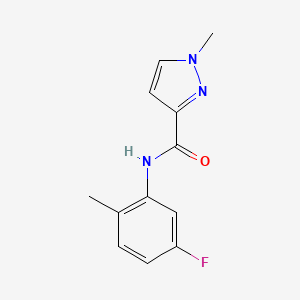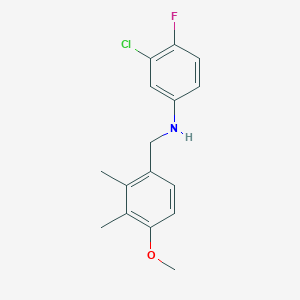
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide, also known as FMA-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMA-1 is a thiosemicarbazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxic effects against cancer cells, anti-inflammatory effects, and anti-viral effects. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide in lab experiments is its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. However, one limitation of using 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future studies could focus on optimizing the synthesis of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide to improve its solubility and bioavailability. Additionally, further studies could investigate the potential therapeutic applications of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide, including its anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, studies could investigate the potential use of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects.
Métodos De Síntesis
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-acetylfuran and N-(2-methylphenyl)hydrazinecarbothioamide in the presence of an acid catalyst. Another method involves the reaction of 2-furoic acid and N-(2-methylphenyl)hydrazinecarbothioamide in the presence of thionyl chloride. The synthesis of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In vitro studies have shown that 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide exhibits cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer cells. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been shown to exhibit anti-viral effects against the Zika virus.
Propiedades
IUPAC Name |
1-(furan-2-carbonylamino)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-5-2-3-6-10(9)14-13(19)16-15-12(17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNUWJJOANKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)